molecular formula C20H21N3O B2736862 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 942723-48-0

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2736862
CAS No.: 942723-48-0
M. Wt: 319.408
InChI Key: WJBNTNWJCFEVKQ-UHFFFAOYSA-N
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Description

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide is a chemical compound designed for research applications. It features a biphenyl carboxamide core linked to a 1,3-dimethyl-1H-pyrazole moiety, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. Compounds within the N-(1H-pyrazol-4-yl)carboxamide class have been identified as inhibitors of kinase activity, such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a critical role in innate immune signaling and represents a target for inflammatory diseases . Furthermore, structurally related pyrazole carboxamides have demonstrated significant activity in agricultural science, functioning as fungicides by targeting mitochondrial function in pathogens like Rhizoctonia solani . The specific mechanism of action for this compound should be confirmed through dedicated experimental studies. Researchers are advised to conduct their own experiments to verify the compound's properties and activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-19(14-23(3)21-15)13-22(2)20(24)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNTNWJCFEVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O
Molecular Weight245.32 g/mol
Density1.23 ± 0.1 g/cm³
Boiling Point275.3 ± 32.0 °C
CAS Number1006322-88-8

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, particularly through their interactions with various enzymes and receptors. The specific biological mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness as inhibitors of enzymes such as BACE1 (Beta-site APP-cleaving enzyme 1), which is critical in Alzheimer's disease pathology. Studies have demonstrated that methyl-substituted pyrazole derivatives can enhance potency and selectivity in inhibiting BACE1 .
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • BACE1 Inhibition : In a study assessing the compound's ability to inhibit BACE1, it was found that it significantly reduced Aβ levels in human neuroglioma cells (IC50 = 61 nM) and demonstrated good CNS penetration (Cub/Cup = 0.6) at effective doses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In transgenic mouse models of Alzheimer's disease, administration of the compound resulted in a notable reduction in plaque burden and improvements in cognitive function markers .
  • Antifungal Activity : A comparative study on pyrazole-based ligands revealed that similar compounds exhibited antifungal properties against strains such as Fusarium, with inhibition zones comparable to standard treatments like cycloheximide .

Safety and Toxicology

The safety profile of this compound has been evaluated through genotoxicity assays. Preliminary results indicate low genotoxicity compared to other coordination complexes derived from pyrazole amides . Further studies are required to fully assess its safety in clinical settings.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the biphenyl core, substituents on the amide nitrogen, and heterocyclic modifications. Key comparisons include:

Biphenyl Carboxamides with Aliphatic or Cyclic Amine Substituents

  • N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7) : Features a cyclooctyl group, enhancing lipophilicity (logP ~5.2). Synthesized in 50% yield via flash chromatography .
  • N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (9) : Incorporates a partially saturated naphthalene ring, improving solubility compared to fully aromatic analogs. Yield: 69% .

Biphenyl Carboxamides with Heterocyclic Substituents

  • N-(1,3-Thiazol-2-yl)-[1,1′-biphenyl]-4-carboxamide (Y030-2401) : Replaces pyrazole with a thiazole ring, reducing logP (4.01 vs. ~4.5 for pyrazole analogs) due to increased polarity. MW: 280.35 g/mol .
  • N-(2-Ethynylphenyl)-N-methyl-[1,1′-biphenyl]-4-carboxamide (1l) : Contains an ethynyl group, enabling click chemistry applications. Synthesized in 57% yield .

Pyrazole-Containing Analogs

  • 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide : Lacks the biphenyl system but shares the pyrazole-carboxamide motif. Lower MW (251.34 g/mol) and higher solubility (logSw: -3.2) .
  • N′-[(E)-(1,3-Dimethylpyrazol-4-yl)methylideneamino]-N-(4-methoxyphenyl)butanediamide: Features a Schiff base linkage, offering pH-dependent reactivity. MW: 396.43 g/mol .

Physicochemical Properties

Critical parameters include logP, molecular weight, and hydrogen-bonding capacity:

Compound Name Molecular Formula MW (g/mol) logP Hydrogen Bond Acceptors Reference
N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1′-biphenyl]-4-carboxamide* C21H21N3O 331.42 ~4.5 3 Estimated
N-(1,3-Thiazol-2-yl)-[1,1′-biphenyl]-4-carboxamide C16H12N2OS 280.35 4.01 3
N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide C21H23NO 305.42 ~5.2 1
N-(3-Bromophenyl)-[1,1′-biphenyl]-4-carboxamide C19H14BrNO 368.23 ~4.8 2

*Estimated based on structural similarity to .

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